![molecular formula C24H29NO B10856515 3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B10856515.png)
3-((1R,5S,9S)-2-Phenethyl-9-vinyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DC-1-76.1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DC-1-76.1 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of a halogen-substituted hydrocarbon with an electropositive metal. This process often involves metathesis reactions, where the halogen is replaced by the metal, forming the desired compound . The reaction conditions usually require controlled temperatures and the presence of specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: In an industrial setting, the production of DC-1-76.1 is scaled up using similar synthetic routes but with optimized conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: DC-1-76.1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving DC-1-76.1 include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of DC-1-76.1 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of derivative compounds.
Wissenschaftliche Forschungsanwendungen
DC-1-76.1 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, DC-1-76.1 is investigated for its potential therapeutic effects, particularly in cancer treatment and immunotherapy . Industrially, the compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of DC-1-76.1 involves its interaction with specific molecular targets and pathways within cells. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular functions. For example, in cancer cells, DC-1-76.1 may inhibit the activity of key signaling pathways, thereby reducing cell proliferation and inducing apoptosis . The exact molecular targets and pathways involved vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
DC-1-76.1 is often compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include DC-1-75.1, DC-1-77.1, and DC-1-78.1. Compared to these compounds, DC-1-76.1 exhibits higher stability and reactivity, making it more suitable for certain applications. Additionally, its unique chemical structure allows for more versatile modifications and functionalizations, further enhancing its utility in various fields .
Conclusion
DC-1-761 is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties, including stability and reactivity, make it a subject of significant interest
Eigenschaften
Molekularformel |
C24H29NO |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
3-[(1R,5S,9S)-9-ethenyl-2-(2-phenylethyl)-2-azabicyclo[3.3.1]nonan-5-yl]phenol |
InChI |
InChI=1S/C24H29NO/c1-2-22-23-12-7-14-24(22,20-10-6-11-21(26)18-20)15-17-25(23)16-13-19-8-4-3-5-9-19/h2-6,8-11,18,22-23,26H,1,7,12-17H2/t22-,23-,24-/m1/s1 |
InChI-Schlüssel |
VYLFPTUCOJRQKZ-WXFUMESZSA-N |
Isomerische SMILES |
C=C[C@@H]1[C@H]2CCC[C@@]1(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O |
Kanonische SMILES |
C=CC1C2CCCC1(CCN2CCC3=CC=CC=C3)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



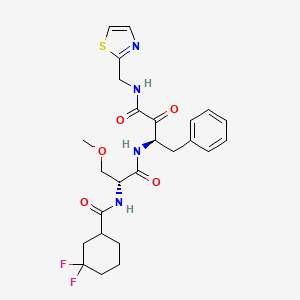
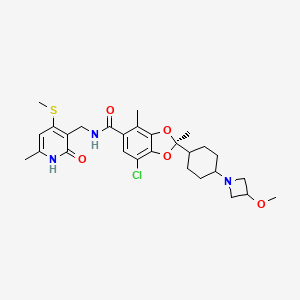
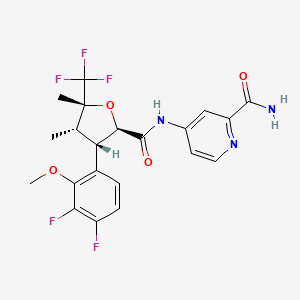

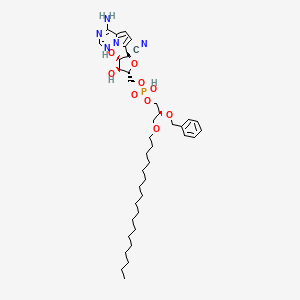
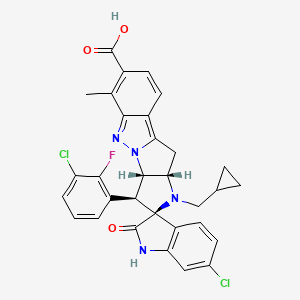
![(2S)-N-(6,7-Dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-2-piperidinecarboxamide](/img/structure/B10856469.png)
![(S)-6-Decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine](/img/structure/B10856471.png)
![2,3-dimethyl-3-N-(2-pyridin-4-ylpyrido[3,4-d]pyrimidin-4-yl)butane-2,3-diamine](/img/structure/B10856477.png)
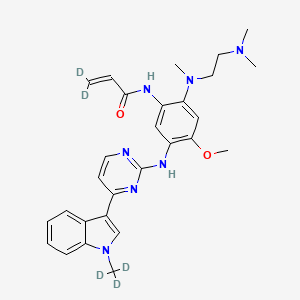
![N-cyclopropyl-3-[4-[(2,4-difluorophenyl)methyl]piperidin-1-yl]-5-methylpyrido[3,4-b]pyrazin-2-amine](/img/structure/B10856497.png)
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B10856510.png)
![4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-[(2-methoxypyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B10856513.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide;hydrochloride](/img/structure/B10856517.png)